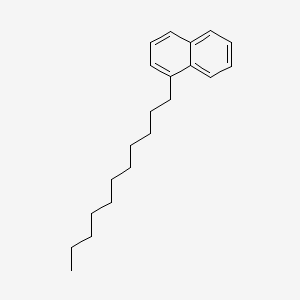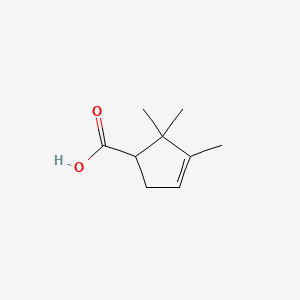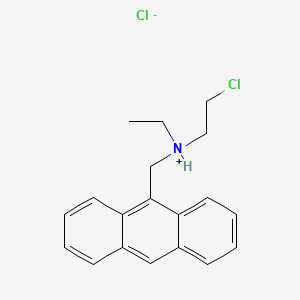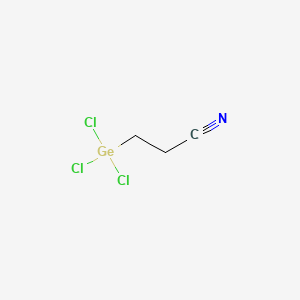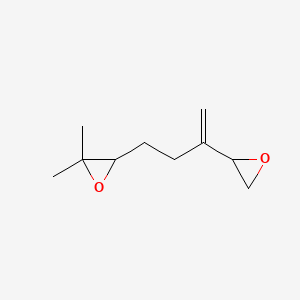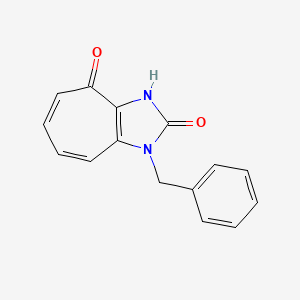
2(1H)-Cycloheptimidazolone, 1-benzyl-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-hydroxycycloheptimidazol-2(1H)-one is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-hydroxycycloheptimidazol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Benzyl-substituted Precursors: Using benzylamine and cycloheptanone derivatives under acidic or basic conditions.
Hydroxy Group Introduction: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-hydroxycycloheptimidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the imidazole ring using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzyl or hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-hydroxycycloheptimidazol-2(1H)-one may have applications in various fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-hydroxycycloheptimidazol-2(1H)-one would depend on its specific interactions with biological targets. Generally, imidazole derivatives can:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Modulate Receptors: Acting as agonists or antagonists at various receptor sites.
Interact with DNA/RNA: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-hydroxyimidazole: Similar structure but lacks the cycloheptane ring.
4-Hydroxycycloheptimidazole: Lacks the benzyl group.
1-Benzylimidazole: Lacks both the hydroxyl group and the cycloheptane ring.
Uniqueness
1-Benzyl-4-hydroxycycloheptimidazol-2(1H)-one is unique due to the presence of both the benzyl group and the hydroxyl group on the cycloheptimidazole ring, which may confer distinct chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
24396-93-8 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-benzyl-3H-cyclohepta[d]imidazole-2,4-dione |
InChI |
InChI=1S/C15H12N2O2/c18-13-9-5-4-8-12-14(13)16-15(19)17(12)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) |
InChI Key |
ZPTAHPRABKEXAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)C=CC=C3)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





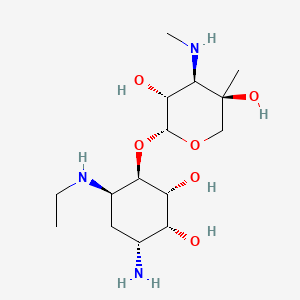

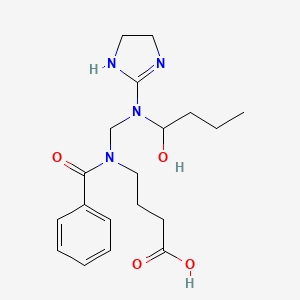
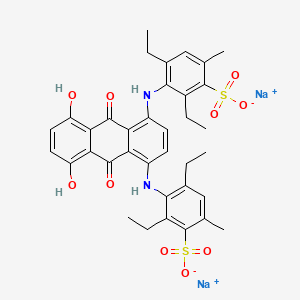
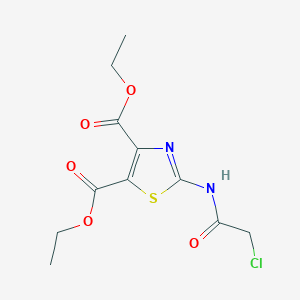
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
